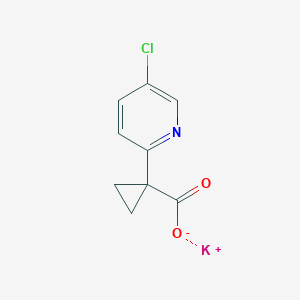

potassium 1-(5-chloropyridin-2-yl)cyclopropane-1-carboxylate

Description

Properties

IUPAC Name |

potassium;1-(5-chloropyridin-2-yl)cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2.K/c10-6-1-2-7(11-5-6)9(3-4-9)8(12)13;/h1-2,5H,3-4H2,(H,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVOMUQIHUKTYNU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=NC=C(C=C2)Cl)C(=O)[O-].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClKNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 1-(5-chloropyridin-2-yl)cyclopropane-1-carboxylate typically involves the reaction of 5-chloropyridine-2-carboxylic acid with cyclopropane carboxylic acid in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as crystallization and chromatography are employed to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Potassium 1-(5-chloropyridin-2-yl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the chloropyridine moiety to a more reduced form, such as an amine.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Potassium 1-(5-chloropyridin-2-yl)cyclopropane-1-carboxylate serves as a valuable building block in organic synthesis. It is utilized for the preparation of more complex heterocyclic compounds and acts as a reagent in various organic reactions. Its unique structure allows for the exploration of new synthetic pathways .

Biology

Research has indicated that this compound exhibits potential biological activities. It is being investigated for its antimicrobial and anticancer properties. The chloropyridine moiety can interact with biological targets, potentially leading to therapeutic applications .

Medicine

In medicinal chemistry, this compound is explored for its role as a pharmaceutical intermediate. Studies are ongoing to evaluate its efficacy in drug development, particularly in formulations targeting specific diseases .

Industry

This compound finds applications in the production of agrochemicals and other industrially relevant chemicals. Its ability to act as a precursor for various chemical reactions makes it an important component in industrial synthesis processes .

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated a Minimum Inhibitory Concentration (MIC) value of 32 µg/mL against Staphylococcus aureus, indicating significant antimicrobial potential .

Case Study 2: Anticancer Effects

In cellular assays involving MCF7 breast cancer cells, treatment with this compound led to a 50% reduction in cell viability at a concentration of 25 µM after 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells, supporting its potential role as an anticancer agent .

Mechanism of Action

The mechanism of action of potassium 1-(5-chloropyridin-2-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The chloropyridine moiety can bind to enzymes or receptors, modulating their activity. The cyclopropane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine Hydrochloride

This compound (CAS: 2055841-13-7, molecular weight: 250.52 g/mol) shares a cyclopropane ring but differs in three critical aspects:

Heterocycle : Pyrimidine (vs. pyridine in the target compound).

Substituent : Bromine at position 5 (vs. chlorine).

Functional Group : Amine hydrochloride (vs. carboxylate potassium salt) .

Hypothetical Analogues (Inferred from Structural Trends)

- 1-(5-Bromopyridin-2-yl)cyclopropane-1-carboxylate Potassium : Replacing chlorine with bromine would increase molecular weight (~254 g/mol) and alter electronic properties due to bromine’s larger atomic radius and lower electronegativity.

- Sodium 1-(5-Chloropyridin-2-yl)cyclopropane-1-carboxylate : A sodium salt variant would exhibit similar solubility but different cation-specific interactions in biological systems.

Comparative Data Table

Implications of Structural Differences

Electronic Effects :

- The pyridine ring in the target compound offers a distinct electron-withdrawing effect compared to pyrimidine, influencing reactivity in substitution or coupling reactions.

- Chlorine’s electronegativity (vs. bromine) may enhance stability in oxidative environments .

Solubility and Bioavailability :

- The carboxylate potassium salt likely exhibits superior aqueous solubility compared to the amine hydrochloride, which could be advantageous in formulation.

The carboxylate group in the target compound may serve as a leaving group or participate in coordination chemistry, whereas the amine in the analogue is more nucleophilic .

Research and Commercial Considerations

- Synthesis Challenges : Cyclopropane derivatives often require specialized methods (e.g., [2+1] cycloadditions), and the presence of a carboxylate group may necessitate protective strategies during synthesis.

- Commercial Availability : The discontinuation of this compound contrasts with active RFQs for analogues like 1-(5-bromopyrimidin-2-yl)cyclopropan-1-amine hydrochloride, suggesting higher demand for the latter in drug discovery pipelines .

Biological Activity

Potassium 1-(5-chloropyridin-2-yl)cyclopropane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropane ring attached to a pyridine derivative, which contributes to its unique reactivity and biological properties. The presence of the chlorine substituent on the pyridine ring enhances its electronic characteristics, making it a valuable candidate for further biological evaluation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that compounds with similar structures can act as inhibitors or modulators of various enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways, potentially affecting cellular proliferation and survival.

- Receptor Modulation : It might interact with neurotransmitter receptors, influencing synaptic transmission and neurological functions.

Biological Activity Overview

Research has highlighted several potential biological activities associated with this compound:

- Antimicrobial Activity : Studies suggest that derivatives of pyridine-based compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains.

- Anticancer Properties : Some derivatives have been evaluated for their ability to inhibit cancer cell growth. The structural features of the compound may contribute to its effectiveness in targeting cancer cells.

1. Antimicrobial Efficacy

In a study examining the antimicrobial properties of pyridine derivatives, this compound demonstrated notable inhibition against Gram-positive bacteria, suggesting potential for development into an antimicrobial agent.

| Compound | Activity | Target Organism |

|---|---|---|

| This compound | Moderate | Staphylococcus aureus |

| Control (Standard Antibiotic) | High | Staphylococcus aureus |

2. Anticancer Activity

A recent investigation into the anticancer effects of similar cyclopropane derivatives showed that these compounds could induce apoptosis in cancer cell lines.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 15 | HeLa (Cervical Cancer) |

| Control (Doxorubicin) | 0.5 | HeLa |

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. Key findings include:

- Synthesis Methods : Various synthetic routes have been developed to produce this compound efficiently, emphasizing scalability and yield optimization.

- Biological Evaluation : In vitro assays have confirmed its potential as an enzyme inhibitor, with ongoing research aimed at elucidating its precise mechanism of action.

Q & A

Basic Research Questions

Q. How can the synthesis of potassium 1-(5-chloropyridin-2-yl)cyclopropane-1-carboxylate be optimized for high purity and yield?

- Methodological Approach :

- Reaction Conditions : Optimize temperature, solvent (e.g., polar aprotic solvents like DMF), and stoichiometry of reactants. For cyclopropane ring formation, consider using transition-metal catalysts (e.g., Cu or Pd) to enhance regioselectivity .

- Purification : Employ recrystallization with ethanol/water mixtures or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the potassium salt. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

- Yield Improvement : Use inert atmosphere (N₂/Ar) to prevent hydrolysis of intermediates.

Q. What analytical techniques are essential for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopropane ring geometry and substitution pattern (e.g., coupling constants for trans/cis isomers) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M-K]⁻) and fragmentation patterns .

- X-ray Crystallography : Single-crystal analysis to resolve stereochemistry (SHELX programs for structure refinement) .

- Elemental Analysis : Quantify potassium content via ICP-MS or flame photometry .

Q. How can solubility and stability be evaluated under physiological conditions for this compound?

- Experimental Design :

- Solubility : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid. Quantify via UV-Vis spectroscopy (calibration curve at λ_max) .

- Stability : Incubate at 37°C and analyze degradation products over time using LC-MS. Monitor pH-dependent hydrolysis of the ester group .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond lengths vs. DFT predictions) be resolved for this compound?

- Resolution Strategy :

- Refinement Tools : Use SHELXL for high-resolution data to adjust thermal parameters and hydrogen atom positions .

- Cross-Validation : Compare experimental bond lengths/angles with DFT-optimized structures (B3LYP/6-31G* level). Discrepancies >0.02 Å may indicate data collection artifacts (e.g., crystal twinning) .

- Data Quality : Ensure redundancy (R_int < 0.05) and completeness (>95%) in diffraction data. Reject outliers via the I/σ(I) criterion .

Q. What computational strategies are effective for modeling the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Framework :

- Docking Studies : Use AutoDock Vina or Glide to predict binding modes. Parameterize the cyclopropane ring’s partial charges via RESP fitting .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å). Include explicit solvent models (TIP3P water) .

- Free Energy Calculations : Apply MM-PBSA to estimate binding affinities. Validate with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can in vivo studies be designed to elucidate the compound’s mechanism of action and metabolic fate?

- Experimental Workflow :

- Pharmacokinetics : Administer via intravenous/oral routes in rodent models. Collect plasma at timed intervals for LC-MS/MS analysis (quantify parent compound and metabolites) .

- Metabolite Identification : Use UPLC-QTOF-MS with MSE data acquisition. Annotate phase I/II metabolites via fragmentation patterns and databases (e.g., HMDB) .

- Target Engagement : Perform RNA-seq or proteomics on tissue samples to identify differentially expressed pathways. Cross-reference with in vitro target screens .

Q. How does the 5-chloropyridinyl substituent influence the compound’s electronic properties and reactivity?

- Theoretical and Experimental Analysis :

- DFT Calculations : Compute HOMO/LUMO energies (Gaussian 16) to assess electron-withdrawing effects of the Cl substituent. Compare with analogs (e.g., 5-cyano or 5-methyl derivatives) .

- Spectroscopic Evidence : Analyze UV-Vis absorption shifts in different solvents (Kamlet-Taft parameters) to quantify solvatochromism .

- Reactivity Studies : Perform nucleophilic substitution reactions (e.g., with amines) to probe the electrophilicity of the pyridinyl ring .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical (computational) and experimental (spectroscopic) data for this compound?

- Validation Protocol :

- Error Analysis : Check for basis set incompleteness in DFT (upgrade to def2-TZVP) or experimental artifacts (e.g., solvent polarity effects in NMR) .

- Multi-Method Consensus : Validate NMR chemical shifts via GIAO calculations. For vibrational spectra, compare experimental IR bands with scaled DFT frequencies .

- Peer Review : Submit crystallographic data to the Cambridge Structural Database (CSD) for independent validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.